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molecular formula C9H7N3O B1603207 3-Phenyl-1,2,4-triazin-6(1H)-one CAS No. 84586-28-7

3-Phenyl-1,2,4-triazin-6(1H)-one

Cat. No. B1603207
M. Wt: 173.17 g/mol
InChI Key: BRUSQPQIYMAEMV-UHFFFAOYSA-N
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Patent
US04362550

Procedure details

To 0.60 g. 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one dissolved in 40 ml ethyl acetate was added 0.80 g. DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). The solution immediately became green and was stirred at about 25° C. for 16 hours. The reaction mixture was then refluxed for 3 hours and cooled in an ice bath. The solid was collected and washed with three 50 ml portions of hexane. Yield 0.37 g. 64% Yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:12][CH2:11][C:10](=[O:13])[NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C(OCC)(=O)C>[C:1]1([C:7]2[N:12]=[CH:11][C:10](=[O:13])[NH:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC(CN1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The solution immediately became green and was stirred at about 25° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added 0.80 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with three 50 ml portions of hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C1(=CC=CC=C1)C1=NNC(C=N1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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